molecular formula C21H26N6O14P2 B13806238 1-((2R,3R,4S,5R)-4-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryloxy)oxidophosphoryloxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-formylpyridinium

1-((2R,3R,4S,5R)-4-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryloxy)oxidophosphoryloxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-formylpyridinium

Cat. No.: B13806238
M. Wt: 648.4 g/mol
InChI Key: YIHSNCNMLLVCRS-PLEFRAQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinealdehyde adenine dinucleotide involves the condensation of 3-pyridinealdehyde with adenine dinucleotide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 3-Pyridinealdehyde adenine dinucleotide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinealdehyde adenine dinucleotide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

3-Pyridinealdehyde adenine dinucleotide exerts its effects by mimicking the behavior of NAD in biochemical reactions. It binds to NAD-dependent enzymes, influencing their activity and providing insights into their mechanisms. The compound participates in redox reactions, acting as an electron carrier and facilitating the transfer of electrons between molecules .

Comparison with Similar Compounds

Uniqueness: 3-Pyridinealdehyde adenine dinucleotide is unique due to its specific structural modifications, which allow it to interact differently with NAD-binding enzymes compared to other analogues. This makes it a valuable tool for studying enzyme specificity and function .

Properties

Molecular Formula

C21H26N6O14P2

Molecular Weight

648.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-formylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-15(31)14(30)12(39-21)7-37-42(33,34)41-43(35,36)40-17-11(6-29)38-20(16(17)32)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1

InChI Key

YIHSNCNMLLVCRS-PLEFRAQWSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O

Origin of Product

United States

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